molecular formula C12H16Cl2N2 B13169218 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane

Cat. No.: B13169218
M. Wt: 259.17 g/mol
InChI Key: CTKBZOADVOANTM-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is an organic compound characterized by a diazepane ring substituted with a 3,5-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane typically involves the reaction of 3,5-dichlorobenzyl chloride with 5-methyl-1,4-diazepane in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone
  • 1-(3,5-Dichlorophenyl)-2-thiourea
  • 3,5-Dichlorophenyl isothiocyanate

Comparison: 1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is unique due to its diazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

1-(3,5-Dichlorophenyl)-5-methyl-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a diazepane ring, which is known for its interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by:

  • Molecular Formula : C_{11}H_{12}Cl_2N_2
  • Molecular Weight : Approximately 259.17 g/mol
  • Structure : A seven-membered heterocyclic ring containing two nitrogen atoms, substituted at the 3 and 5 positions with chlorine atoms.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as an antagonist to neurokinin-1 (NK-1) receptors, which play a crucial role in pain perception and mood regulation. The compound's ability to influence neurotransmitter systems indicates potential applications in treating psychiatric disorders.

Neurokinin-1 Receptor Antagonism

Research has demonstrated that this compound can effectively displace substance P from NK-1 receptor sites in human cell lines. This interaction suggests that the compound may modulate neurokinin signaling pathways involved in various physiological processes.

Antimicrobial Activity

In addition to its neuropharmacological effects, this compound has shown potential antimicrobial properties. Studies indicate that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in the development of antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Study 1 : A binding assay conducted on human cell lines revealed that the compound effectively interacts with NK-1 receptors. The findings indicated a significant displacement of substance P, suggesting its potential as a therapeutic agent for conditions like depression and anxiety.
  • Study 2 : In vitro evaluations demonstrated antimicrobial activity against several strains of bacteria. The compound's structure appears to enhance its ability to penetrate bacterial membranes and disrupt cellular functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(2,5-Dichlorophenyl)-1,4-diazepaneDifferent substitution pattern on phenyl ringNeurokinin receptor antagonist
1-(3,4-Dichlorophenyl)-5-methyl-1,4-diazepaneSimilar diazepane structureAntimicrobial and neuropharmacological properties

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-1,4-diazepane

InChI

InChI=1S/C12H16Cl2N2/c1-9-2-4-16(5-3-15-9)12-7-10(13)6-11(14)8-12/h6-9,15H,2-5H2,1H3

InChI Key

CTKBZOADVOANTM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CCN1)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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